1-Benzyl-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea
Description
1-Benzyl-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea is a synthetic urea derivative featuring a benzyl group, a thiophene ring substituted with a hydroxymethylfuran moiety, and a urea linkage.
Properties
IUPAC Name |
1-benzyl-3-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(15-7-4-10-23-15)16-9-8-14(24-16)12-20-18(22)19-11-13-5-2-1-3-6-13/h1-10,17,21H,11-12H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROPJXNDWYJSLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions involving benzylation and urea formation. Common reagents used in these reactions include benzyl chloride, thiophene-2-carbaldehyde, and furan-2-carbaldehyde. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane and methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as converting the urea moiety to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction of the urea moiety can produce benzylamine derivatives .
Scientific Research Applications
1-Benzyl-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings may interact with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
(a) 1-(2-Chloro-4-methylphenyl)-3-[[2-(hydroxymethyl)-phenyl]-methyl]-urea
- Molecular Formula : C₁₆H₁₇ClN₂O₂
- Key Features : Aryl-substituted urea with a hydroxymethylphenyl group.
- Relevance : Demonstrates the influence of bulky aromatic substituents on solubility and bioavailability. The chloro and methyl groups enhance lipophilicity, while the urea group provides hydrogen-bonding capacity .
(b) 3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea
- Molecular Formula : C₁₄H₁₁N₅O₃
- Key Features : Urea linked to a benzimidazole and nitro-substituted phenyl group.
Heterocyclic Analogs with Furan/Thiophene Moieties
(a) Ranitidine Amino Alcohol Hemifumarate
- Molecular Formula : [C₁₀H₁₆N₂O₂] (hemifumarate salt)
- Key Features: 5-[(Dimethylamino)methyl]furan-2-yl methanol.
- Relevance: Highlights the role of furan derivatives in gastrointestinal therapeutics. The dimethylamino group enhances receptor binding, while the hydroxyl group improves solubility .
(b) N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide
- Molecular Formula : C₁₃H₂₀N₄O₄S
- Key Features: Furan-thioether hybrid with nitro and dimethylamino groups.
- Relevance : The nitroacetamide group is critical for covalent binding to biological targets, as seen in H₂ antagonists .
Functional Comparison
*Estimated based on molecular formula.
Research Findings and Implications
Structural Flexibility : The target compound’s thiophene-furan hybrid core may enhance π-π stacking interactions in enzyme active sites compared to purely aliphatic or single-heterocycle analogs .
Hydrogen-Bonding Capacity : The urea group’s NH motifs are critical for binding to biological targets, as seen in ranitidine derivatives targeting histamine receptors .
Solubility Challenges : Bulky hydrophobic groups (e.g., benzyl, thiophene) may reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
1-Benzyl-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
with a molecular weight of 318.4 g/mol. Its structure includes a benzyl group, a thiophene ring, and a furan derivative, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group enhances hydrogen bonding, while the thiophene and furan rings can participate in π-stacking interactions. These interactions may lead to:
- Enzyme Inhibition : The compound may inhibit various enzymes, including kinases and phosphatases.
- Receptor Binding : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Antitumor Activity
Recent studies have indicated that related thiourea derivatives exhibit significant antitumor properties. For instance, compounds derived from similar scaffolds have shown effective growth inhibition against various cancer cell lines with IC50 values ranging from 15 µM to 93 µM . The structure–activity relationship (SAR) suggests that modifications on the thiophene or furan moieties can enhance antitumor efficacy.
Antibacterial Activity
Thiourea compounds have also been explored for their antibacterial properties. A study highlighted that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL against Staphylococcus aureus . This suggests that this compound could potentially exhibit similar activity.
Case Studies
- Antitumor Efficacy : A compound structurally related to this compound demonstrated notable antitumor activity with GI50 values indicating potent effects against various cancer cell lines, including non-small cell lung cancer and breast cancer .
- Enzyme Inhibition : A series of thiourea-based compounds were synthesized and tested for their ability to inhibit GSK-3β activity. One derivative showed over 50% inhibition at a concentration of 1 µM, suggesting that similar mechanisms could be applicable to the compound .
Research Findings
Research has shown that the biological activities of thiourea derivatives can be modulated through structural modifications. The following table summarizes key findings related to the biological activity of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
